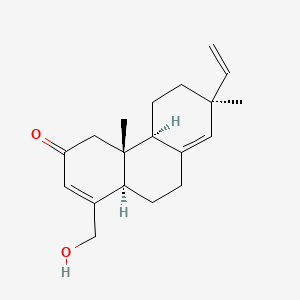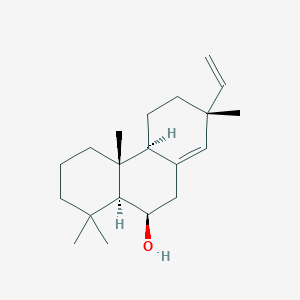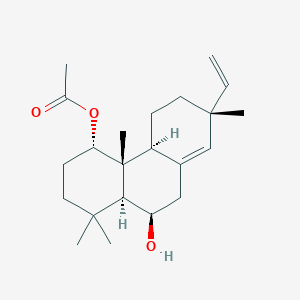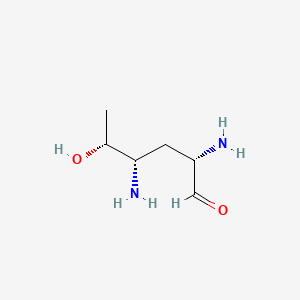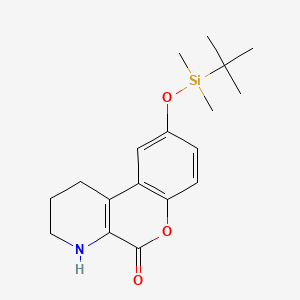![molecular formula C22H19N5O4S B1193066 2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)
2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LT052 is a highly selective inhibitor of the bromodomain and extraterminal domain (BET) protein family, specifically targeting the bromodomain-containing protein 4 (BRD4) BD1 with an inhibitory concentration (IC50) of 87.7 nanomolar . This compound exhibits significant selectivity, being 138-fold more selective for BRD4 BD1 over BRD4 BD2 . LT052 has demonstrated potent anti-inflammatory properties and is being explored for its potential in treating acute gout arthritis .
Preparation Methods
The synthetic routes and reaction conditions for LT052 involve multiple steps, typically starting with the preparation of key intermediates followed by their coupling and functionalization. The exact synthetic route is proprietary and not publicly disclosed in detail. industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
LT052 undergoes various chemical reactions, including:
Oxidation: LT052 can be oxidized under specific conditions, though detailed reaction pathways are not extensively documented.
Reduction: Similar to oxidation, reduction reactions can modify LT052, but specific reagents and conditions are not widely reported.
Substitution: LT052 can undergo substitution reactions, particularly involving its functional groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
LT052 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of BET proteins and their role in gene regulation.
Biology: Investigated for its effects on cellular processes, including inflammation and cell proliferation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as acute gout arthritis.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins
Mechanism of Action
LT052 exerts its effects by selectively inhibiting the bromodomain-containing protein 4 (BRD4) BD1. This inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the suppression of NF-κB transcriptional activity and a reduction in nitric oxide production . The molecular targets and pathways involved include the BRD4/NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammation and immune response .
Comparison with Similar Compounds
LT052 is unique in its high selectivity for BRD4 BD1 over BRD4 BD2. Similar compounds include:
JQ1: A pan-BET inhibitor with less selectivity between BD1 and BD2.
BRD4 Inhibitor-27: Inhibits both BRD4 BD1 and BD2 with IC50 values of 9.6 and 11.3 micromolar, respectively.
IV-255: A selective inhibitor of the BRG1 bromodomain, used in combination with other agents to enhance DNA damage and cell death in cancer cells
LT052’s uniqueness lies in its nanomolar potency and significant selectivity for BRD4 BD1, making it a valuable tool for studying BET protein functions and developing targeted therapies .
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N5O4S/c1-13-11-27(12-23-13)19-10-14-20-16(26(2)22(14)28)9-8-15(21(20)24-19)25-32(29,30)18-7-5-4-6-17(18)31-3/h4-12,25H,1-3H3 |
InChI Key |
FSMTUHGXWGJNKK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)C2=NC3=C(C=CC4=C3C(=C2)C(=O)N4C)NS(=O)(=O)C5=CC=CC=C5OC |
Canonical SMILES |
CC1=CN(C=N1)C2=NC3=C(C=CC4=C3C(=C2)C(=O)N4C)NS(=O)(=O)C5=CC=CC=C5OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LT052; LT 052; LT-052 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



